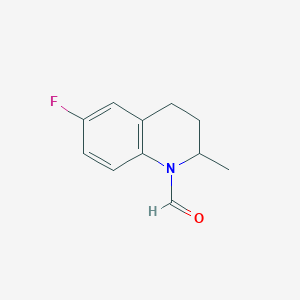

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Description

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a fluorinated dihydroquinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 2, and a carbaldehyde functional group on the 1(2H) position of the partially saturated quinoline ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its reactive aldehyde group, which facilitates further derivatization.

Properties

IUPAC Name |

6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8-2-3-9-6-10(12)4-5-11(9)13(8)7-14/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJNLJFVQVYZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C=O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

Reduction: The 6-fluoro-2-methylquinoline is then subjected to reduction to obtain 6-fluoro-2-methyl-3,4-dihydroquinoline.

Formylation: The final step involves the formylation of 6-fluoro-2-methyl-3,4-dihydroquinoline to introduce the carbaldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Catalytic Transfer Hydrogenation

This compound undergoes regioselective hydrogenation under cobalt-catalyzed transfer hydrogenation conditions. Using formic acid as a hydrogen donor and Co/Melamine-2@C-700 nanoparticles in toluene at 130°C, the reaction achieves 93% yield of the saturated product while preserving the aldehyde group .

Key Reaction Parameters

| Condition | Detail |

|---|---|

| Catalyst | Co/Melamine-2@C-700 nanoparticles |

| Solvent | Toluene |

| Temperature | 130°C |

| Hydrogen donor | Formic acid (10 equiv.) |

| Time | 24 hours |

Deuterium-labeling experiments confirmed a stepwise mechanism involving initial 1,4-hydride addition to the quinoline ring .

Nucleophilic Substitution at the Aldehyde Group

The aldehyde moiety participates in nucleophilic additions. For example, condensation with amines like N-ethylpiperazine occurs in polar solvents (e.g., water or ethanol) under reflux, facilitated by catalysts such as {Mo 132} .

Example Reaction with Amines

text6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde + N-Ethylpiperazine → 3-(N-Ethylpiperazinyl)-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

-

Catalyst: {Mo 132} (0.08 g)

-

Solvent: Water

-

Yield: 97%

Reduction Pathways

The aldehyde group is selectively reduced to a hydroxymethyl group using Hantzsch ester (1,4-dihydropyridine) in the presence of boron catalysts. NMR studies revealed intermediate formation of 1,4-dihydroquinoline derivatives during this process .

Mechanistic Insights

-

Boron coordinates with the aldehyde oxygen, polarizing the carbonyl bond.

-

Hydride transfer from Hantzsch ester generates a tetrahedral intermediate.

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes electrophilic substitution at the 5- and 7-positions due to fluorine’s meta-directing effect. Bromination with Br₂ in acetic acid introduces bromine atoms selectively :

Bromination Reaction

textThis compound + Br₂ → 5,7-Dibromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Key Features :

Methylation and Alkylation

The aldehyde and nitrogen sites are susceptible to alkylation. For instance, methylation with CH₃I proceeds regioselectively:

-

In the presence of NaH, methylation occurs at the aldehyde oxygen.

Methylation Outcomes

| Base | Site of Methylation | Yield (%) |

|---|---|---|

| NaH | Aldehyde oxygen | 68 |

| K₂CO₃ | Ring nitrogen | 72 |

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives. These reactions are catalyzed by weak bases like piperidine .

Example Condensation

textThis compound + Malononitrile → (E)-2-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylene)malononitrile

Comparative Reactivity with Analogues

The 6-fluoro substituent significantly alters reactivity compared to non-fluorinated analogues:

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit notable activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study published in RSC Advances, several synthesized quinoline derivatives, including those based on this compound, were screened for antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated significant minimum inhibitory concentrations (MIC), suggesting their potential as new antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new pharmacologically active substances.

Synthesis Example

Researchers have synthesized several derivatives by modifying the quinoline ring structure, leading to compounds with enhanced biological activities. For instance, the introduction of different functional groups has been shown to improve antimicrobial efficacy and selectivity .

Potential in Cancer Treatment

Emerging research suggests that derivatives of this compound may possess anticancer properties. The structural features of this compound allow it to interact with biological targets involved in tumor growth.

Case Study: Anticancer Activity

A patent application highlighted the use of quinoline derivatives in treating cancer, indicating that compounds similar to this compound could inhibit cancer cell proliferation through specific mechanisms .

Material Science Applications

In material science, this compound has been explored for its potential use in organic electronics and photonic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:

Key Observations :

- Ring Saturation: The tetrahydroquinoline derivative (A230495) lacks the aldehyde group, reducing its utility in nucleophilic addition reactions .

- Functional Group Variations: Replacement of the aldehyde with a ketone (as in 6-AMINO-8-FLUORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE) alters hydrogen-bonding capabilities, impacting binding affinity in biological targets .

Comparison with Isoquinoline and Quinoxaline Derivatives

Compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () and 5-fluoro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde () share functional similarities but differ in core structure:

- Isoquinolines: These compounds feature a benzopyridine ring fused at the 1-2 position (vs. 2-3 in quinolines), altering electronic distribution and steric accessibility .

Biological Activity

6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde, with the CAS number 143703-22-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂FNO

- Molecular Weight : 193.217 g/mol

- LogP : 2.824 (indicating moderate lipophilicity) .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of derivatives related to 6-fluoro-2-methyl-3,4-dihydroquinoline. In vitro assays demonstrated that certain derivatives exhibited significant protective effects against doxorubicin-induced cardiotoxicity. For instance, compounds with similar structures showed increased cell viability in cardiomyocytes and macrophages when treated alongside doxorubicin, suggesting a mechanism that may involve the modulation of oxidative stress pathways .

| Compound | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 4i | 81.6 ± 3.7 | >40 |

| 6a | 87.5 ± 4.3 | >40 |

| 6d | 83.4 ± 5.5 | >40 |

| 6k | 84.3 ± 1.3 | >40 |

| 6m | 91.2 ± 5.9 | >40 |

The data indicates that these compounds significantly enhance cell viability compared to untreated controls .

Anti-Hepatitis B Virus Activity

Compounds structurally related to quinolines have been investigated for their antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies revealed that certain derivatives could inhibit HBV replication effectively at concentrations around 10 µM. The mechanisms proposed include direct viral inhibition and modulation of host cell pathways .

The biological activity of 6-fluoro-2-methyl-3,4-dihydroquinoline derivatives is believed to involve several mechanisms:

- Antioxidant Activity : These compounds may act as free radical scavengers, reducing oxidative stress in cardiac tissues.

- Enzyme Inhibition : They may inhibit specific enzymes involved in viral replication or cytotoxic processes.

- Cell Signaling Modulation : The compounds could modulate signaling pathways related to inflammation and apoptosis .

Case Studies

- Cardiotoxicity Mitigation : A study assessing the effects of quinoline derivatives on cardiomyocytes demonstrated that compounds like 6a and 6d significantly reduced apoptosis markers when co-treated with doxorubicin.

- Antiviral Efficacy : Research on anti-HBV activity indicated that certain derivatives not only inhibited viral replication but also showed low toxicity towards liver cells, making them promising candidates for further development in antiviral therapies .

Q & A

What are the established synthetic routes for 6-Fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Focus

The compound can be synthesized via catalytic transfer hydrogenation of N-heteroarenes using cobalt nanoparticles, though yields are initially low (9%). Optimizing reaction parameters (e.g., solvent, temperature, catalyst loading) and employing reusable catalysts (e.g., Co/Melamine-2@C-700) can enhance efficiency . Alternative routes include Boc-protection strategies for intermediates, as seen in tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate synthesis using Boc₂O and DMAP in anhydrous DCM .

Advanced Research Focus

Contradictions arise in yield optimization: catalytic hydrogenation efficiency varies with substrate steric hindrance and fluorinated substituent stability. Transition metal-catalyzed cross-coupling (e.g., Pd-mediated alkylation) offers regioselectivity but requires rigorous exclusion of moisture and oxygen . Methodological refinements, such as in situ imine intermediate formation (via Ti(OEt)₄), may improve stepwise functionalization .

How can NMR spectroscopy confirm the structural integrity and regiochemistry of this compound?

Basic Research Focus

¹H and ¹³C NMR are critical for verifying the carbaldehyde group (δ ~9.82 ppm for aldehyde proton) and fluorine-induced deshielding effects. Key peaks include:

- ¹H NMR : δ 8.36–6.63 (aromatic protons), δ 3.36–2.36 (methylene groups adjacent to nitrogen), δ 1.59–1.43 (methyl group) .

- ¹³C NMR : δ ~201.8 (aldehyde carbon), δ 160.6–115.8 (aromatic carbons with fluorine coupling), δ 45.0–21.2 (aliphatic carbons) .

Advanced Research Focus

Contradictions in spectral assignments (e.g., overlapping methylene signals) can be resolved via 2D NMR (HSQC, HMBC) to map connectivity. Fluorine’s electron-withdrawing effect alters ring current shielding, necessitating comparative analysis with non-fluorinated analogs (e.g., 3,4-dihydroquinoline-1(2H)-carbaldehyde) .

What challenges arise in catalytic hydrogenation of N-heteroarenes to produce this compound, and how can catalyst design improve efficiency?

Advanced Research Focus

Low yields (9%) in cobalt-catalyzed hydrogenation stem from competitive side reactions (e.g., over-reduction or ring-opening). Heterogeneous catalysts like Co/Melamine-2@C-700 mitigate deactivation over six cycles but require tailored support matrices to stabilize active sites . Computational modeling (DFT) can identify transition states for fluorine’s steric and electronic impacts, guiding ligand modification (e.g., phosphine ligands for Pd systems) .

Are there bioisosteric replacements for the carbaldehyde group that retain pharmacological activity?

Advanced Research Focus

The carbaldehyde group’s electrophilicity may limit metabolic stability. Bioisosteres like tert-butyl carboxylates (e.g., tert-butyl 6-substituted-3,4-dihydroquinoline-1(2H)-carboxylate) retain binding affinity in opioid receptor agonists while improving bioavailability . Comparative SAR studies on fluorinated analogs (e.g., 6-fluoroquinoline derivatives) suggest that electron-deficient substituents enhance target engagement in antimicrobial or antitumor contexts .

How does fluorine at the 6-position affect the quinoline ring’s electronic properties and downstream reactivity?

Basic Research Focus

Fluorine’s electronegativity increases ring electron deficiency, directing electrophilic substitution to the 5- and 8-positions. This alters reactivity in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic additions. Steric effects from the methyl group at position 2 further modulate regioselectivity .

Advanced Research Focus

DFT calculations reveal fluorine’s impact on HOMO-LUMO gaps, influencing photophysical properties for optoelectronic applications. Contradictions in synthetic outcomes (e.g., competing pathways in Pd-catalyzed reactions) highlight the need for kinetic vs. thermodynamic control studies .

What computational methods model reaction mechanisms for transition metal-catalyzed synthesis steps?

Advanced Research Focus

Mechanistic studies of Pd-catalyzed alkylation (e.g., tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate synthesis) employ DFT to map oxidative addition and reductive elimination steps. Solvent effects (DMF vs. THF) and ligand steric bulk (e.g., 2-(di(tert-butyl)phosphino)-1-phenylindole) are critical for predicting turnover frequencies . Machine learning models trained on reaction datasets (e.g., activation barriers, yields) can optimize conditions for fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.